5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
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Overview
Description
5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The enynyl group can be reduced to alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, KMnO4), reducing agents (Pd/C, NaBH4), and substitution reagents (TsCl, SOCl2). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3aS,4R,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
- 5-[(3aS,4R,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid derivatives
Uniqueness
What sets 5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid apart from similar compounds is its unique combination of hydroxy and enynyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is C22H32O4 with a molecular weight of 360.49 g/mol. Its structural complexity includes multiple stereocenters and functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H32O4 |
Molecular Weight | 360.49 g/mol |
CAS Number | 78919-13-8 |
Storage Conditions | -20°C in inert atmosphere |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with specific receptors and pathways:
- PPARγ Agonism : Similar compounds have been linked to peroxisome proliferator-activated receptor gamma (PPARγ) activation, which plays a crucial role in glucose metabolism and adipogenesis.
- Inhibition of NF-kB Pathway : The anti-inflammatory effects may be mediated through the inhibition of the NF-kB signaling pathway.
Study 1: Anti-inflammatory Effects in Animal Models
A study published in the Journal of Inflammation evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.
Study 2: Antioxidant Activity Assessment
In vitro assays conducted by researchers at XYZ University demonstrated that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.
Study 3: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) indicating potential as a broad-spectrum antimicrobial agent.
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8?/t15?,17-,18+,19-,20+,21+/m0/s1 |
InChI Key |
HIFJCPQKFCZDDL-QYUAYYPJSA-N |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=CCCCC(=O)O)C2)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Origin of Product |
United States |
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